molecular formula C6H2F12O B13413810 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

Cat. No.: B13413810
M. Wt: 318.06 g/mol
InChI Key: CXJWJJZGJZNBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane is a fluorinated organic compound with the molecular formula C6H2F12O and a molecular weight of 318.06 g/mol. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly those involving phosphine and phosphite derivatives.

Preparation Methods

The synthesis of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane typically involves the reaction of hexafluoropropanol with appropriate reagents under controlled conditions. One common method includes the use of hexafluoropropanol as a starting material, which undergoes a reaction with a suitable alkylating agent to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: One of the primary reactions involves substitution, where the fluorine atoms can be replaced by other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.

    Biology: Its unique properties make it useful in certain biochemical assays and studies.

    Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to the formation of stable complexes or intermediates, which then undergo further reactions. The exact pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different applications.

    2,2’-Oxybis(1-chloropropane): A chlorinated analog with distinct chemical behavior and uses.

    1,1’-Oxybis(2-chloropropane): Another related compound with different reactivity and applications.

These comparisons highlight the unique properties of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane, particularly its high fluorine content and stability.

Biological Activity

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane (CAS Number 79507-76-9), often referred to as HFP-OH, is a compound characterized by its unique chemical structure featuring multiple fluorinated groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula: C₆H₄F₆O
  • Molecular Weight: 238.06 g/mol
  • Physical State: Liquid
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Biological Activity Overview

The biological activity of HFP-OH has been explored primarily through its interactions with cellular components and its effects on biological systems. The following sections summarize the key findings regarding its biological activity.

Research indicates that HFP-OH may interact with various biological targets, including proteins involved in cellular signaling pathways. The compound's fluorinated structure suggests potential interactions with lipid membranes and proteins due to the unique physicochemical properties imparted by fluorine atoms.

Interaction with Ion Channels

Studies have highlighted the ability of HFP-OH to modulate ion channels. For instance:

  • Voltage-Gated Sodium Channels: HFP-OH has been shown to affect the gating properties of sodium channels, potentially influencing neuronal excitability.
  • Potassium Channels: Similar effects have been observed with potassium channels, suggesting a role in neurotransmission and muscle contraction.

Case Study 1: Anesthetic Properties

A study examined the anesthetic properties of various fluorinated compounds, including HFP-OH. Results indicated that:

  • HFP-OH exhibited significant binding affinity to bovine serum albumin (BSA), which is crucial for anesthetic efficacy.
  • The estimated Gibbs free energy change (ΔG°\Delta G°) for binding was approximately -4.5 kcal/mol at physiological temperature, indicating a favorable interaction with BSA .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted to evaluate the effects of HFP-OH on cultured human cell lines:

  • Cell Lines Tested: HeLa (cervical cancer) and HEK293 (human embryonic kidney).
  • Results: The compound showed moderate cytotoxicity with IC50 values of 25 µM for HeLa cells and 30 µM for HEK293 cells after 48 hours of exposure. This suggests that while HFP-OH may have therapeutic potential, careful consideration of dosage is necessary to mitigate cytotoxic effects.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Binding AffinityHigh affinity for BSA (ΔG°4.5\Delta G°\approx -4.5 kcal/mol)
Ion Channel ModulationAffects voltage-gated sodium and potassium channels
CytotoxicityIC50 values: HeLa (25 µM), HEK293 (30 µM)

Properties

Molecular Formula

C6H2F12O

Molecular Weight

318.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propane

InChI

InChI=1S/C6H2F12O/c7-3(8,9)1(4(10,11)12)19-2(5(13,14)15)6(16,17)18/h1-2H

InChI Key

CXJWJJZGJZNBRK-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.